3-(3-(4-(methylsulfonyl)piperazin-1-yl)-3-oxopropyl)-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione 3-(3-(4-(methylsulfonyl)piperazin-1-yl)-3-oxopropyl)-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione
Brand Name: Vulcanchem
CAS No.: 1214243-83-0
VCID: VC11810032
InChI: InChI=1S/C17H22N4O5S/c1-27(25,26)21-10-8-20(9-11-21)15(22)7-6-14-17(24)18-13-5-3-2-4-12(13)16(23)19-14/h2-5,14H,6-11H2,1H3,(H,18,24)(H,19,23)
SMILES: CS(=O)(=O)N1CCN(CC1)C(=O)CCC2C(=O)NC3=CC=CC=C3C(=O)N2
Molecular Formula: C17H22N4O5S
Molecular Weight: 394.4 g/mol

3-(3-(4-(methylsulfonyl)piperazin-1-yl)-3-oxopropyl)-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione

CAS No.: 1214243-83-0

Cat. No.: VC11810032

Molecular Formula: C17H22N4O5S

Molecular Weight: 394.4 g/mol

* For research use only. Not for human or veterinary use.

3-(3-(4-(methylsulfonyl)piperazin-1-yl)-3-oxopropyl)-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione - 1214243-83-0

Specification

CAS No. 1214243-83-0
Molecular Formula C17H22N4O5S
Molecular Weight 394.4 g/mol
IUPAC Name 3-[3-(4-methylsulfonylpiperazin-1-yl)-3-oxopropyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
Standard InChI InChI=1S/C17H22N4O5S/c1-27(25,26)21-10-8-20(9-11-21)15(22)7-6-14-17(24)18-13-5-3-2-4-12(13)16(23)19-14/h2-5,14H,6-11H2,1H3,(H,18,24)(H,19,23)
Standard InChI Key SFOGEVHWVPKKHX-UHFFFAOYSA-N
SMILES CS(=O)(=O)N1CCN(CC1)C(=O)CCC2C(=O)NC3=CC=CC=C3C(=O)N2
Canonical SMILES CS(=O)(=O)N1CCN(CC1)C(=O)CCC2C(=O)NC3=CC=CC=C3C(=O)N2

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound is defined by the IUPAC name 3-[3-(4-methylsulfonylpiperazin-1-yl)-3-oxopropyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione and has the CAS registry number 1214243-83-0. Its molecular formula, C₁₇H₂₂N₄O₅S, corresponds to a molecular weight of 394.4 g/mol . The structure combines a 1,4-benzodiazepine-2,5-dione core with a 3-oxopropyl chain linked to a 4-methylsulfonylpiperazine group (Fig. 1).

Table 1: Key physicochemical properties

PropertyValue
logP (partition coefficient)-0.0615
logD (distribution coefficient)-0.0721
Hydrogen bond donors2
Hydrogen bond acceptors11
Polar surface area98.626 Ų
Solubility (logSw)-2.367

The negative logP and logD values indicate moderate hydrophilicity, likely influenced by the sulfonamide and amide functionalities. The high polar surface area (>90 Ų) suggests limited membrane permeability, a common challenge for CNS-targeted molecules .

Stereochemical Considerations

Synthetic Pathways and Methodological Insights

Regioselective Synthesis

The synthesis involves a multi-step sequence prioritizing regioselectivity and side-reaction minimization. A plausible route includes:

  • Benzodiazepine Core Formation: Cyclocondensation of o-phenylenediamine with a diketone precursor under acidic conditions generates the 1,4-benzodiazepine-2,5-dione scaffold.

  • Side Chain Introduction: Alkylation at the C-3 position using a bromopropyl ketone or equivalent electrophile.

  • Piperazine Coupling: Amide bond formation between the propyl ketone and 4-(methylsulfonyl)piperazine, facilitated by carbodiimide-based coupling agents.

Microwave-assisted synthesis has been employed for analogous N-alkylation reactions, enhancing reaction efficiency and selectivity. For instance, microwave irradiation redirects alkylation from the amide nitrogen (N-1) to the more reactive N-4 position in related benzodiazepines, as predicted by ab initio calculations .

Conformational and Structural Analysis

Ring Flexibility and Dynamics

The 1,4-diazepine ring exhibits significant conformational mobility due to sp³-hybridized nitrogen atoms. DFT studies on diazepam analogs estimate M-to-P ring inversion barriers of 16.9–21.6 kcal/mol, depending on N-1 substituents . For this compound, the methylsulfonylpiperazine group likely stabilizes the M-conformer through steric and electronic effects, analogous to N-1-isopropyl substituents in diazepam derivatives .

Table 2: Conformational energy barriers in related compounds

CompoundΔG‡ (kcal/mol)Method
Diazepam (N-1 methyl)16.9DFT (B3LYP)
N-1-isopropyl derivative21.6Experimental
C-3-methyl enolate17.5DFT (MP2)

Spectroscopic Characterization

  • NMR: The deshielded C-3 proton (δ ~5.2 ppm) and downfield-shifted carbonyl carbons (δ ~170 ppm) are diagnostic for the benzodiazepine-dione structure .

  • Mass Spectrometry: Collision-induced dissociation (CID) fragments include loss of CO (m/z -28) from the dione moiety and cleavage of the propyl-piperazine bond .

Biological Significance and Research Findings

Pharmacokinetic Challenges

The high polar surface area (98.626 Ų) and low logSw (-2.367) suggest poor blood-brain barrier (BBB) penetration . Strategies to improve bioavailability include prodrug derivatization or lipid nanoparticle encapsulation.

Future Directions and Research Opportunities

  • Stereochemical Optimization: Evaluate enantiomer-specific activity and toxicity profiles.

  • Target Identification: Screen against kinase and GABA receptor panels to elucidate primary targets.

  • Formulation Development: Explore co-crystallization or nanoformulations to enhance solubility.

  • In Vivo Studies: Assess pharmacokinetics and efficacy in rodent models of anxiety or cancer.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator